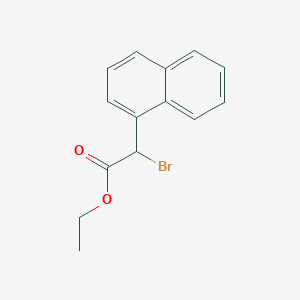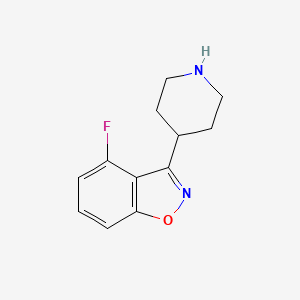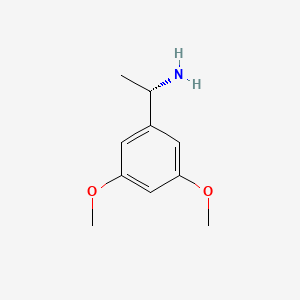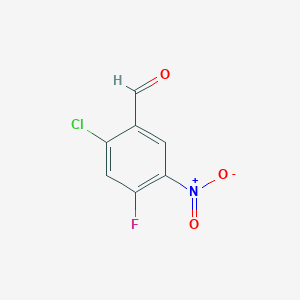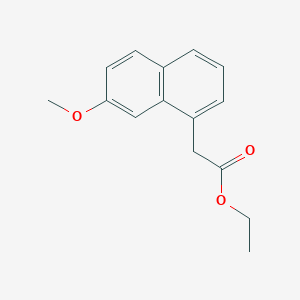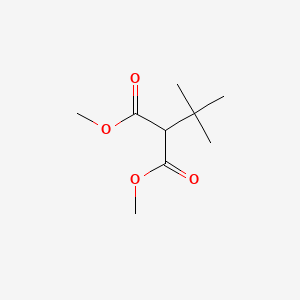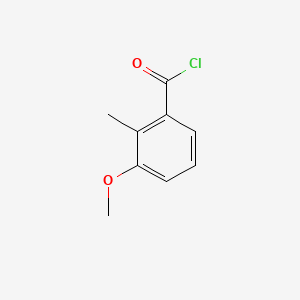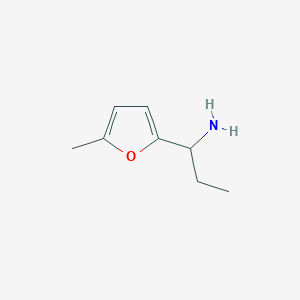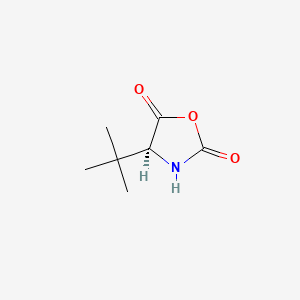
(S)-(-)-4-tert-Butyloxazolidine-2,5-dione
Vue d'ensemble
Description
(S)-(-)-4-tert-Butyloxazolidine-2,5-dione, also known as (-)-BOC-L-proline or Boc-Proline, is a chemical compound that is widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is often used as a chiral building block in the synthesis of other compounds due to its ability to form stable diastereomeric complexes with metal ions.
Applications De Recherche Scientifique
Antibacterial Agents
The oxazolidinone ring system found in (S)-4-(tert-butyl)oxazolidine-2,5-dione is a core structure in many antibacterial agents. This scaffold is particularly significant in the development of drugs like Linezolid, which are effective against resistant bacterial strains. The compound’s ability to inhibit protein synthesis in bacteria makes it a valuable asset in creating new antibacterial medications that can combat antibiotic resistance .
Antituberculosis Therapy
Tuberculosis (TB) remains a major global health challenge, and (S)-4-(tert-butyl)oxazolidine-2,5-dione derivatives have shown promise in antituberculosis therapy. Their mechanism involves interfering with the synthesis of mycolic acid, an essential component of the mycobacterial cell wall, thus presenting a potential pathway for novel TB treatments .
Anticancer Research
In the realm of oncology, the oxazolidinone ring is being explored for its anticancer properties. Research indicates that derivatives of (S)-4-(tert-butyl)oxazolidine-2,5-dione may inhibit the growth of cancer cells by disrupting critical cellular processes. This compound could lead to the development of new chemotherapeutic agents that target specific cancer cell lines .
Anti-Inflammatory Applications
The anti-inflammatory potential of (S)-4-(tert-butyl)oxazolidine-2,5-dione is another area of interest. By modulating inflammatory pathways, derivatives of this compound could be used to treat chronic inflammatory diseases, offering an alternative to current anti-inflammatory drugs with fewer side effects .
Neurological Disorders
Compounds containing the oxazolidinone ring, such as (S)-4-(tert-butyl)oxazolidine-2,5-dione, are being studied for their neuroprotective effects. They may offer therapeutic benefits in treating neurological disorders like Parkinson’s disease and Alzheimer’s by protecting neuronal cells from damage .
Metabolic Disease Management
The metabolic activity of (S)-4-(tert-butyl)oxazolidine-2,5-dione derivatives is being investigated for the management of metabolic diseases. These compounds could play a role in regulating glucose and lipid metabolism, which is crucial for conditions like diabetes and obesity .
Synthesis of Isoxazoles
(S)-4-(tert-butyl)oxazolidine-2,5-dione can be utilized in synthetic chemistry for the construction of isoxazole rings. Isoxazoles are important in medicinal chemistry for their diverse pharmacological activities. The compound’s versatility in radical cascade reactions makes it a valuable precursor in synthesizing these heterocyclic structures .
Chemical Biology Probes
In chemical biology, (S)-4-(tert-butyl)oxazolidine-2,5-dione derivatives can be used as probes to study biological systems. Their unique reactivity and structural features make them suitable for labeling biomolecules, thereby aiding in the understanding of complex biological processes .
Propriétés
IUPAC Name |
(4S)-4-tert-butyl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(2,3)4-5(9)11-6(10)8-4/h4H,1-3H3,(H,8,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXOXRGSKKLNH-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-4-tert-Butyloxazolidine-2,5-dione | |
CAS RN |
62965-56-4 | |
| Record name | (4S)-4-(1,1-Dimethylethyl)-2,5-oxazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62965-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Oxazolidinedione, 4-(1,1-dimethylethyl)-, (4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




